molecular formula C17H17FN4OS B14753374 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- CAS No. 2343-15-9

9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-

Cat. No.: B14753374
CAS No.: 2343-15-9
M. Wt: 344.4 g/mol
InChI Key: UDIOVWLJCYRLDH-UHFFFAOYSA-N
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Description

9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

The synthesis of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a purine derivative.

    Thioether Formation: The purine derivative undergoes a reaction with p-fluorobenzyl chloride in the presence of a base to form the thioether linkage.

    Protection of Hydroxyl Group: The hydroxyl group of the purine is protected using tetrahydropyran.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- involves its role as a CHK1 inhibitor. CHK1 is a protein kinase that plays a critical role in the DNA damage response. By inhibiting CHK1, the compound can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. The molecular targets and pathways involved include the ATR-CHK1 pathway, which is crucial for cell cycle regulation and DNA repair .

Comparison with Similar Compounds

Similar compounds to 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- include other purine derivatives with modifications at the 6-position. Some examples are:

The uniqueness of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2343-15-9

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

InChI

InChI=1S/C17H17FN4OS/c18-13-6-4-12(5-7-13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-3-1-2-8-23-14/h4-7,10-11,14H,1-3,8-9H2

InChI Key

UDIOVWLJCYRLDH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F

Origin of Product

United States

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